molecular formula C5H11Cl2N3 B1423124 methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride CAS No. 1306605-22-0

methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride

Cat. No.: B1423124
CAS No.: 1306605-22-0
M. Wt: 184.06 g/mol
InChI Key: UUTGTUOJRWYRFB-UHFFFAOYSA-N
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Description

Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2N3 and its molecular weight is 184.06 g/mol. The purity is usually 95%.
The exact mass of the compound methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-6-2-5-3-7-8-4-5;;/h3-4,6H,2H2,1H3,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTGTUOJRWYRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CNN=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306605-22-0
Record name methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride
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Foundational & Exploratory

The Strategic Utility of Pyrazole-Methylamine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-methylamine motif—specifically the (1H-pyrazol-yl)methanamine core—represents a privileged scaffold in medicinal chemistry. It bridges the lipophilic, aromatic requirements of target binding pockets with the physicochemical necessities of solubility and permeability. This guide analyzes the scaffold’s utility in kinase inhibition (targeting the ATP hinge region) and GPCR ligand design, providing actionable synthetic protocols and structure-activity relationship (SAR) strategies.

Pharmacophore Architecture & Rationale

The pyrazole-methylamine scaffold functions as a "bicephalic" pharmacophore. Its utility stems from the distinct electronic and steric environments provided by its two components:

The Pyrazole Core (The Anchor)[1]
  • H-Bonding Capabilities: The pyrazole ring (pKa ~2.5 for the conjugate acid) acts as both a hydrogen bond donor (NH) and acceptor (N:). This makes it an ideal bioisostere for the imidazole ring or phenol groups, frequently utilized to bind the hinge region of protein kinases (e.g., interacting with the backbone carbonyls/amines of residues like Glu or Met).

  • Aromatic Stacking: It engages in

    
    -
    
    
    
    T-stacking interactions with aromatic residues (Phe, Tyr, Trp) often found in the hydrophobic pockets of enzymes.
The Methylamine Arm (The Vector)
  • Solubility Modulation: The primary or secondary amine (pKa ~9-10) is protonated at physiological pH, significantly reducing LogD and improving aqueous solubility—a critical fix for lipophilic kinase inhibitors.

  • Vectorization: The methylene linker (

    
     hybridized) acts as a flexible hinge, allowing the amine to reach polar residues (Asp, Glu) at the solvent front or deep within the ribose binding pocket.
    
Table 1: Physicochemical Impact of the Methylamine Motif
PropertyUnsubstituted PyrazolePyrazole-MethylamineImpact on Drug Design
LogP (Lipophilicity) ~0.8 - 1.2~0.2 - 0.5Improved metabolic stability; reduced non-specific binding.
H-Bond Donors 13 (if primary amine)Enhanced target affinity via salt bridges.
Solubility (pH 7.4) Low/ModerateHighCritical for oral bioavailability formulation.
Metabolic Liability N-oxidation potentialDeamination/N-acetylationRequires steric protection (e.g.,

-methylation).

Synthetic Methodologies: A Self-Validating Approach

To ensure reproducibility and scalability, we prioritize convergent synthetic routes over linear ones. The Reductive Amination of Pyrazole-Carbaldehydes is the gold standard due to its tolerance of diverse functional groups.

Primary Protocol: Reductive Amination (The "Convergent" Route)

This method allows for the late-stage introduction of diverse amine fragments onto a pre-functionalized pyrazole core.

Mechanism:

  • Imine Formation: Condensation of pyrazole-aldehyde with an amine under slightly acidic conditions.

  • Reduction: Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB).

Why STAB? Unlike NaBH


, STAB is mild and does not reduce aldehydes/ketones rapidly, preventing side reactions. It selectively reduces the protonated iminium ion.
Alternative Protocol: Nitrile Reduction

Used when the methylamine must be a primary amine (-CH


NH

).
  • Precursor: Pyrazole-carbonitrile.

  • Reagent: Raney Nickel/H

    
     or LiAlH
    
    
    
    .
  • Limitation: Harsh conditions may reduce other sensitive groups (e.g., esters, halides).

Case Study: Kinase Inhibition (ALK/ROS1/JAK)

The pyrazole-methylamine scaffold is a cornerstone in the design of Type I ATP-competitive inhibitors.

Structural Logic in Crizotinib & Analogs

In ALK inhibitors like Crizotinib, the pyrazole ring binds to the hinge region of the kinase.[1] The position of the methylamine (or piperidine-linked amine) is critical:

  • C4-Position: Vectors the substituent towards the Gatekeeper residue . Bulky groups here confer selectivity.

  • C3/C5-Position: Vectors the substituent towards the Solvent Front . This is where the methylamine motif shines. It solubilizes the molecule and forms salt bridges with surface glutamate residues (e.g., Glu805 in ALK).

SAR Decision Tree
  • Start: Pyrazole core binds Hinge.

  • Issue: Compound is too lipophilic (LogP > 4).

  • Modification: Append methylamine at C5.

  • Result: LogP drops to <3; Solubility increases >100µM.

  • Optimization: If metabolic clearance is high (MAO/CYP dealkylation), substitute the methylene protons with methyl groups (gem-dimethyl effect) or constrain the amine into a ring (e.g., azetidine/piperidine).

Experimental Protocols

Protocol A: Synthesis of N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)propan-2-amine

Target Description: A secondary amine derivative useful for probing steric bulk tolerance in active sites.

Reagents:

  • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the pyrazole-aldehyde (500 mg, 4.0 mmol) in anhydrous DCM (10 mL). Add Isopropylamine (285 mg, 4.8 mmol) and AcOH (0.23 mL). Stir at Room Temperature (RT) for 2 hours under Nitrogen.

    • Validation Point: Monitor by TLC or LCMS. Disappearance of aldehyde peak and appearance of imine mass (M+H).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.27 g, 6.0 mmol) portion-wise over 10 minutes. Allow to warm to RT and stir overnight (12h).

    • Causality: Portion-wise addition prevents exotherms and ensures selective reduction of the iminium species formed in situ.

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
     (20 mL). Stir for 15 mins until gas evolution ceases. Extract with DCM (3 x 20 mL).
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH
    
    
    OH).
    • Yield Expectation: 75-85%.

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ) should show a singlet for the methylene spacer at
      
      
      ~3.8 ppm.

Visualizations

Synthetic Pathway: Reductive Amination

This diagram illustrates the convergent synthesis strategy, highlighting the critical "Self-Validating" checkpoints.

SynthesisWorkflow Start Pyrazole-Aldehyde (Electrophile) Imine Imine/Iminium Intermediate Start->Imine Condensation (DCM, RT) Amine Primary/Secondary Amine Amine->Imine Reduction Reduction (STAB/AcOH) Imine->Reduction In-situ Product Pyrazole-Methylamine Derivative Reduction->Product H- transfer QC QC Check: LCMS (No Aldehyde) NMR (CH2 Singlet) Product->QC Validation

Caption: Convergent synthesis of pyrazole-methylamines via reductive amination. Critical QC steps ensure intermediate consumption.

SAR Logic: Kinase Interaction

This diagram maps the functional role of each part of the scaffold within a kinase binding pocket.

SAR_Logic Scaffold Pyrazole-Methylamine Scaffold Pyrazole Pyrazole Ring (The Anchor) Scaffold->Pyrazole Linker Methylene (-CH2-) (The Hinge) Scaffold->Linker Amine Amine Group (The Solubilizer) Scaffold->Amine Target_Hinge Kinase Hinge Region (H-Bonds w/ Backbone) Pyrazole->Target_Hinge Donor/Acceptor Interaction Linker->Amine Vectors Group Target_Solvent Solvent Front (Glu/Asp Residues) Amine->Target_Solvent Salt Bridge / H-Bond Target_Prop Physicochemical Properties Amine->Target_Prop Decreases LogD Increases Solubility

Caption: Structural dissection of the scaffold's role in kinase inhibition, linking chemical features to biological function.

References

  • Fichez, J., et al. (2023).[2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Molecules. Available at: [Link]

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Available at: [Link]

  • Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lombardi, P., et al. (2023).[2] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Pyrazoles: A Versatile Scaffold in the Design of New Drug Candidates. European Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).

Sources

A Methodological Guide to Determining the Thermodynamic Properties of Methyl(1H-pyrazol-4-ylmethyl)amine Dihydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the experimental and computational characterization of the thermodynamic properties of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride, a novel active pharmaceutical ingredient (API). Given the specificity of this compound, pre-existing, publicly available thermodynamic data is scarce. Therefore, this document serves as a methodological whitepaper, detailing the necessary protocols and theoretical underpinnings for researchers, scientists, and drug development professionals to systematically determine these critical parameters. The guide emphasizes the causality behind experimental choices, the integration of various analytical techniques for a holistic understanding, and the importance of these properties in informing formulation, stability, and manufacturing decisions.

Introduction: The Critical Role of Thermodynamic Properties in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. The ability to deliver a drug safely and effectively is largely dependent on the solid-state and solution properties of the active pharmaceutical ingredient (API).[1] For a compound like methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride, a small molecule featuring a pyrazole ring, a secondary amine, and existing as a dihydrochloride salt, a thorough understanding of its thermodynamic landscape is not merely academic—it is a prerequisite for successful development.

Thermodynamic parameters such as melting point, enthalpy of fusion, solubility, and pKa govern everything from the API's stability and bioavailability to its manufacturability.[2][3] Salt formation, particularly the use of hydrochloride salts, is a common strategy to enhance the solubility and stability of basic drug molecules.[4][5] However, this also introduces complexities related to pH-dependent solubility, potential for polymorphism, and hygroscopicity, all of which have thermodynamic underpinnings.[6][7]

This guide will provide a robust, step-by-step framework for characterizing methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride, ensuring that development decisions are based on solid scientific data.

Solid-State Characterization: Thermal Behavior and Stability

The solid form of an API dictates its stability, dissolution rate, and processing characteristics.[6] A comprehensive thermal analysis is the foundational step in understanding the solid-state thermodynamics of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone of thermal analysis, providing quantitative data on heat flow into or out of a sample as a function of temperature. For a crystalline API salt, the primary outputs are the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, high-energy melting endotherm is indicative of a stable, crystalline material. The presence of multiple thermal events could suggest polymorphism, the existence of different crystal forms of the same compound, which can have significantly different thermodynamic properties.[6]

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

  • Sample Preparation: Accurately weigh 2-5 mg of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).

    • Utilize an inert nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset or peak of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Trustworthiness: The protocol is self-validating through the use of certified reference materials (e.g., indium) for temperature and enthalpy calibration. Consistency across multiple runs validates the reproducibility of the data.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh API (2-5 mg) B Seal in Al Pan A->B Encapsulate C Load Sample & Reference B->C D Equilibrate at 25°C C->D E Ramp Temp (10°C/min) under N2 Purge D->E F Identify Melting Endotherm E->F G Calculate Tₘ and ΔHfus F->G

Caption: Workflow for DSC analysis of an API.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. This is critical for a dihydrochloride salt, which may be hygroscopic (absorb water) or form hydrates. TGA can quantify the amount of volatile content (water or residual solvents) and determine the decomposition temperature (Td), providing a measure of thermal stability.

Experimental Protocol: Assessment of Thermal Stability and Volatiles

  • Sample Preparation: Accurately weigh 5-10 mg of the API into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 400 °C) under a nitrogen atmosphere.

  • Data Analysis:

    • A mass loss at temperatures below ~120 °C typically indicates the loss of water or volatile solvents.

    • The onset of significant, rapid mass loss at higher temperatures defines the decomposition temperature (Td).

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh API (5-10 mg) B Place in TGA Pan A->B C Load Sample onto Balance B->C D Equilibrate at 25°C C->D E Ramp Temp (10°C/min) under N2 Purge D->E F Analyze Mass Loss Curve E->F G Quantify Volatiles Determine Td F->G

Caption: Workflow for TGA analysis of an API.

Solution-State Thermodynamics: Solubility and Ionization

For an orally administered drug, solubility in the gastrointestinal tract is a primary determinant of its bioavailability. For an ionizable compound like methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride, solubility is intrinsically linked to pH.

pH-Dependent Equilibrium Solubility

Expertise & Experience: The dihydrochloride salt will exhibit higher solubility at low pH due to the common ion effect and the full ionization of the amine groups. As the pH increases, the compound will deprotonate, leading to the potential precipitation of the less soluble free base. Determining the pKa values (the pH at which 50% of the compound is ionized) and the intrinsic solubility (S₀) of the free base is essential for predicting its behavior in different physiological environments.

Experimental Protocol: Shake-Flask Method

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 8).

  • Sample Addition: Add an excess amount of the API to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter the suspensions to remove undissolved solids.

    • Determine the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the logarithm of solubility versus pH. The resulting profile can be used to calculate the pKa values and the intrinsic solubility (S₀).

Trustworthiness: The use of a validated, stability-indicating HPLC method ensures that the measured concentration is accurate and not influenced by degradation products. Reaching a plateau in solubility measurements over time confirms that equilibrium has been achieved.

Data Synthesis and Application

The data gathered from these analyses should be compiled to create a comprehensive thermodynamic profile of the API.

Table 1: Summary of Key Thermodynamic and Physicochemical Properties

ParameterSymbolMethodTypical Value/ResultSignificance in Drug Development
Melting PointTₘDSCe.g., 215 °CIndicator of crystal lattice energy and physical stability.
Enthalpy of FusionΔHfusDSCe.g., 45 kJ/molRelates to crystal packing and solubility.
Decomposition Temp.TdTGAe.g., 250 °CDefines the upper limit for thermal processing.
Water Content% H₂OTGAe.g., < 0.5%Impacts chemical stability and flow properties.
Acid Dissociation Constant 1pKa₁pH-Solubilitye.g., ~4.5Governs solubility and dissolution in the stomach.
Acid Dissociation Constant 2pKa₂pH-Solubilitye.g., ~9.0Governs solubility and dissolution in the intestine.
Intrinsic SolubilityS₀pH-Solubilitye.g., 0.05 mg/mLFundamental solubility of the neutral form.

Diagram: Interrelation of Thermodynamic Properties in Development

Development_Logic SolidState Solid-State Properties (DSC, TGA) Formulation Formulation Strategy SolidState->Formulation Excipient compatibility Stability Stability Prediction SolidState->Stability Polymorphic stability Manufacturing Manufacturing Process SolidState->Manufacturing Drying, Milling SolutionState Solution Properties (Solubility, pKa) SolutionState->Formulation Dosage form selection SolutionState->Stability Solution stability Bioavailability Bioavailability Prediction SolutionState->Bioavailability Absorption profile

Caption: Impact of thermodynamic data on key development decisions.

Conclusion

A thorough characterization of the thermodynamic properties of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride is a non-negotiable step in its development pathway. By systematically applying the methodologies outlined in this guide—from solid-state thermal analysis to solution-state solubility profiling—researchers can build a robust data package. This information is fundamental to mitigating risks, designing stable and effective formulations, and ensuring the development of a safe and reliable drug product. The integration of these techniques provides the necessary insights to navigate the complexities of pharmaceutical development with confidence and scientific rigor.

References

  • API Characteriz
  • Physical and Chemical Characteriz
  • API Physico-Chemical | Pharma Inventor Inc.
  • Importance of Thermodynamics in Drug Designing.
  • The role of thermodynamics in drug stability | PPTX - Slideshare.
  • Defining the right physical properties of API | Teva api - TAPI.
  • Thermodynamic Studies for Drug Design and Screening - PMC.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Salt Selection in Drug Development | Pharmaceutical Technology.

Sources

Methodological & Application

Optimizing solvent systems for methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing Solvent Systems for Reactions of Methyl(1H-pyrazol-4-ylmethyl)amine Dihydrochloride

Abstract

Methyl(1H-pyrazol-4-ylmethyl)amine is a valuable heterocyclic building block in medicinal chemistry and drug development. It is commonly supplied as a dihydrochloride salt to enhance stability and simplify handling. However, this salt form presents significant challenges for synthetic transformations, primarily due to its limited solubility in common organic solvents and the need to liberate the nucleophilic free amine for subsequent reactions. This guide provides a comprehensive framework for selecting and optimizing solvent systems for reactions involving this substrate. We will explore the interplay between the substrate's physicochemical properties, the critical step of in situ free base generation, and the specific demands of common reaction types such as acylation and alkylation. This document offers detailed protocols, troubleshooting advice, and a systematic approach to solvent screening to empower researchers to achieve higher yields, improved purity, and more reliable reaction outcomes.

Understanding the Starting Material: Physicochemical Profile

Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride is an ionic salt. This fundamental property governs its behavior in solution and is the primary factor influencing solvent selection.

  • Ionic Nature : As a hydrochloride salt, the compound exists as an ion pair in the solid state. Both the secondary amine and one of the pyrazole ring nitrogens are protonated. This structure results in a high melting point, crystalline solid form.

  • Solubility : The ionic character dictates that it is generally soluble in highly polar, protic solvents like water or methanol, but exhibits poor solubility in less polar or aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1][2] Direct use in many standard organic reactions is therefore impractical without modification.

Table 1: Predicted Solubility of Methyl(1H-pyrazol-4-ylmethyl)amine Dihydrochloride

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighSolvents can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding.
Polar Aprotic DMF, DMSO, AcetonitrileLow to ModerateCan solvate the cation to some extent, but less effective for the chloride anion. Solubility increases with solvent polarity.
Chlorinated Dichloromethane (DCM)Very LowInsufficient polarity to overcome the lattice energy of the salt.
Ethereal THF, Diethyl EtherInsolubleNon-polar nature cannot effectively solvate the ions.
Hydrocarbon Hexanes, TolueneInsolubleNon-polar nature cannot effectively solvate the ions.

The Gateway to Reactivity: In Situ Free Base Generation

Nearly all desired reactions, such as acylation or alkylation, require the secondary amine to be in its neutral, nucleophilic state.[3] Therefore, the first and most critical step is the in situ neutralization of the dihydrochloride salt to generate the free amine. This is achieved by adding a suitable base. The choice of base is intrinsically linked to the choice of solvent.

Key Considerations for Base Selection:

  • Stoichiometry : A minimum of two equivalents of base are required to neutralize the dihydrochloride. In practice, a slight excess (2.2 to 2.5 equivalents) is often used to drive the equilibrium.

  • Base Strength : The base must be strong enough to deprotonate the protonated pyrazole ring and the secondary ammonium ion.

  • Solubility : The base and the resulting salt byproduct should have predictable solubility in the chosen solvent to either facilitate the reaction or simplify purification.

Common Base Choices:

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) :

    • Pros : Strong enough for deprotonation, inexpensive, and the resulting inorganic salts (KCl, CsCl) are often insoluble in organic solvents and can sometimes be filtered off.

    • Cons : They are solids with poor solubility in many organic solvents, potentially leading to heterogeneous reaction mixtures and slower reaction rates. Often require highly polar aprotic solvents like DMF or DMSO.[4][5]

  • Organic Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)) :

    • Pros : Soluble in a wide range of organic solvents (DCM, THF, Acetonitrile), allowing for homogeneous reactions. The resulting ammonium chloride byproduct (e.g., TEA·HCl) has some solubility but can often be removed with an aqueous wash during workup.

    • Cons : Can sometimes act as competing nucleophiles in sensitive reactions. DIPEA is sterically hindered, which mitigates this risk.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Reactive Species Start Substrate Dihydrochloride (R-NH2Me⁺Cl⁻)(Py-H⁺Cl⁻) Product Free Amine (R-NHMe)(Py) Start->Product Neutralization Base Base (B:) (≥ 2 equiv.) Base->Product Byproduct Protonated Base Byproduct (2 B:H⁺Cl⁻)

Caption: Free base generation from the dihydrochloride salt.

Solvent Optimization for Key Reaction Classes

The optimal solvent system depends heavily on the mechanism of the intended reaction.

Acylation Reactions (Amide Bond Formation)

Acylation typically involves reacting the free amine with an electrophile like an acyl chloride or an activated carboxylic acid.

Solvent Considerations:

  • Aprotic Nature : Protic solvents (like ethanol) can compete with the amine as nucleophiles and are generally avoided.

  • Solubility : The solvent must dissolve the generated free amine, the acylating agent, and the chosen base (if organic).

  • Recommended Solvents :

    • Dichloromethane (DCM) : An excellent choice when paired with organic bases like TEA or DIPEA. It readily dissolves most organic reactants and the resulting triethylammonium chloride salt can be removed during an aqueous workup.

    • Acetonitrile (MeCN) : A more polar aprotic option that can be beneficial if reactants have limited solubility in DCM. It is compatible with both organic and some inorganic bases.[6]

    • N,N-Dimethylformamide (DMF) : A highly polar aprotic solvent, useful for stubborn solubility issues. However, it requires high-vacuum removal and can sometimes participate in side reactions at elevated temperatures.[4][7]

Protocol 1: General Procedure for Acylation with an Acyl Chloride

  • To a clean, dry, nitrogen-flushed flask, add methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir the mixture for 15-30 minutes at 0 °C. The suspension should become more homogeneous as the free base is formed.

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

N-Alkylation Reactions

N-alkylation is a bimolecular nucleophilic substitution (Sɴ2) reaction between the free amine and an alkyl halide.

Solvent Considerations:

  • Polar Aprotic Solvents are Essential : These solvents are critical for accelerating Sɴ2 reactions. They solvate the cation of the base (e.g., K⁺) but poorly solvate the nucleophilic amine, leaving it "naked" and highly reactive.

  • Recommended Solvents :

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) : These are the solvents of choice for N-alkylations.[4][5] They effectively dissolve the reactants and strongly promote the Sɴ2 mechanism.

    • Acetonitrile (MeCN) : A suitable alternative, though generally provides slightly slower reaction rates than DMF or DMSO.

Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide

  • To a clean, dry, nitrogen-flushed flask, add methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride (1.0 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Systematic Approach to Solvent Optimization

When establishing a new reaction, a systematic screening of solvents and bases is highly recommended.

Caption: Workflow for systematic solvent system optimization.

Table 2: Example Template for Solvent Screening Results

Exp. #SolventBase (eq)Temp (°C)Time (h)Conversion (%) (by LCMS)Key Impurities
1DCMDIPEA (2.5)RT12
2MeCNDIPEA (2.5)RT12
3MeCNK₂CO₃ (2.5)5012
4DMFK₂CO₃ (2.5)5012
5THFDIPEA (2.5)RT12

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete neutralization of the dihydrochloride salt. 2. Poor solubility of reactants. 3. Insufficient temperature/reaction time.1. Ensure ≥2.2 equivalents of base are used. Switch to a stronger base if necessary. 2. Switch to a more polar solvent (e.g., from DCM to MeCN, or MeCN to DMF). 3. Increase temperature and monitor reaction for longer.
Formation of Side Products 1. Organic amine base (TEA) acting as a nucleophile. 2. Solvent participating in the reaction (e.g., DMF decomposition). 3. Over-alkylation of the pyrazole ring nitrogen.1. Switch to a sterically hindered base like DIPEA. 2. Run the reaction at a lower temperature or switch to a more inert solvent like MeCN. 3. Use a milder base or lower the temperature to improve selectivity.[4]
Difficult Product Isolation / Workup 1. Use of a high-boiling point solvent like DMSO or DMF. 2. Emulsion formation during aqueous extraction.1. For DMF, perform a water/ethyl acetate extraction; the DMF will partition into the aqueous layer. For DMSO, this is more difficult and may require direct purification. 2. Add brine to the aqueous layer to break the emulsion.

Conclusion

The successful use of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride in synthesis hinges on a rational approach to solvent and base selection. The primary challenge—the ionic nature of the starting material—is readily overcome by effective in situ generation of the free amine. For acylation reactions, solvent systems like DIPEA in DCM offer a clean, homogeneous environment. For N-alkylation reactions, the use of polar aprotic solvents such as DMF or DMSO with an inorganic base like K₂CO₃ is paramount for achieving high reactivity. By understanding the underlying chemical principles and employing a systematic optimization strategy, researchers can unlock the full synthetic potential of this versatile pyrazole building block.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Jie, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Hama Salih, M., et al. (2014). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate.
  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines.
  • Solubility of Things. 4-methylpyrazole | Solubility of Things.
  • U.S. Pharmacopeia. (n.d.). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility.

Sources

Reaction conditions for nucleophilic substitution with secondary pyrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Nucleophilic Substitution Strategies for Secondary Pyrazole Amines

Executive Summary

Secondary pyrazole amines (e.g., N-alkylaminopyrazoles) are critical pharmacophores in kinase inhibitor development (e.g., Janus kinase, Aurora kinase). However, their nucleophilic substitution presents a "reactivity paradox": the exocyclic nitrogen is electronically deactivated by the electron-deficient pyrazole ring (aniline-like behavior), while the endocyclic ring nitrogens (N1/N2) remain competitively nucleophilic.

This guide provides optimized protocols for functionalizing secondary pyrazole amines via SN2 Alkylation and SNAr Heteroarylation , focusing on overcoming steric hindrance and controlling regioselectivity.

Mechanistic Insight & Regioselectivity Challenges

The reactivity of secondary pyrazole amines is governed by the competition between the exocyclic amine (


) and the endocyclic ring nitrogen (

).
  • Electronic Deactivation: The lone pair on

    
     participates in resonance with the pyrazole 
    
    
    
    -system, significantly lowering its pKa (typically 3–5) and nucleophilicity compared to standard secondary amines.
  • Ambidient Nucleophilicity: If the pyrazole ring N1 is unsubstituted (

    
    ), it is the dominant nucleophile (
    
    
    
    for deprotonation). Alkylation will occur at N1 exclusively under basic conditions.
  • Steric Hindrance: For

    
    -alkylation, the existing alkyl group (
    
    
    
    ) creates steric bulk, requiring forcing conditions or specific catalytic activation.
Pathway Decision Matrix

G Start Substrate: Secondary Pyrazole Amine (Pz-NH-R) CheckN1 Is Pyrazole N1 Protected/Substituted? Start->CheckN1 N1_Free N1 Unsubstituted (NH) CheckN1->N1_Free No N1_Sub N1 Substituted (N-R') CheckN1->N1_Sub Yes Path_N1 Dominant Reaction: N1-Alkylation (Ring) N1_Free->Path_N1 Base/R-X Path_Exo Target Reaction: Exocyclic N-Alkylation N1_Sub->Path_Exo Strategy_A Strategy A: S_N2 Requires Strong Base (NaH) Solvent: DMF/DMAc Path_Exo->Strategy_A Alkyl Halide (R-X) Strategy_B Strategy B: S_NAr Requires Acid Catalysis (AcOH) or Thermal/Base (DIPEA) Path_Exo->Strategy_B Heteroaryl Halide (Ar-X)

Figure 1: Decision matrix for selecting reaction conditions based on pyrazole substitution status.

Reaction Class A: SN2 Alkylation (Synthesis of Tertiary Amines)

Direct alkylation of secondary pyrazole amines with alkyl halides is sluggish due to low nucleophilicity. Standard bases (K2CO3, Et3N) are often insufficient.

Critical Success Factor: Complete deprotonation of the secondary amine to form the amide anion is usually required to overcome electronic deactivation.

Protocol 1: Sodium Hydride Mediated Alkylation

Best for: Primary alkyl halides, unhindered electrophiles.

Reagents:

  • Substrate: 1.0 equiv (N1-protected secondary pyrazole amine)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 – 0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Charge with NaH. Wash NaH with dry hexanes (3x) if mineral oil interference is a concern (optional for small scale).

  • Solubilization: Suspend NaH in anhydrous DMF at 0 °C.

  • Deprotonation: Add the pyrazole amine (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Observation: Gas evolution (H2) will occur. Stir at 0 °C for 15 min, then warm to Room Temperature (RT) for 30 min. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation: Cool back to 0 °C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–16 hours.

    • Monitoring: LCMS is preferred over TLC due to the polarity of pyrazoles.

  • Quench: Cool to 0 °C. Carefully add saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine. Dry over Na2SO4.

Troubleshooting Table:

Issue Cause Solution
No Reaction Nucleophile too weak; Electrophile steric hindrance. Switch to Cs2CO3 in MeCN at 80°C or use Ag2O (Silver Oxide) to activate the halide.
Over-alkylation Quaternization of the tertiary amine. Strictly control stoichiometry (1.05 equiv electrophile).

| N1 Alkylation | Protecting group on N1 was labile or missing. | Ensure N1 is capped with a robust group (e.g., Methyl, SEM, THP) before attempting exocyclic alkylation [1]. |

Reaction Class B: SNAr Heteroarylation

Coupling secondary pyrazole amines with electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines) is a cornerstone of kinase inhibitor synthesis.

Critical Success Factor: Paradoxically, acidic conditions often outperform basic conditions for less reactive electrophiles. The acid protonates the electrophile (activating it), while the weak basicity of the pyrazole amine ensures a fraction remains unprotonated and nucleophilic [2].[1]

Protocol 2: Acid-Mediated SNAr (The "Guo" Method)

Best for: Coupling with chloropyrimidines, quinazolines, or purines.

Reagents:

  • Substrate: 1.0 equiv Secondary Pyrazole Amine

  • Electrophile: Heteroaryl Chloride (1.0 – 1.1 equiv)

  • Solvent: 50% Aqueous Acetic Acid (AcOH/H2O 1:1) OR 2-Propanol with catalytic HCl.

  • Temperature: 80 – 100 °C

Step-by-Step Methodology:

  • Assembly: In a pressure vial, combine the amine and heteroaryl chloride.

  • Solvent Addition: Add the AcOH/H2O mixture (concentration ~0.2 M).

    • Note: If solubility is poor, use 2-butanol or dioxane with 1.0 equiv of HCl (4M in dioxane).

  • Heating: Seal and heat to 100 °C for 1–4 hours.

  • Workup:

    • Cool to RT. The product often precipitates as the hydrochloride salt.

    • Filter and wash with cold water/ether.

    • Alternative: If no precipitate, neutralize with sat. NaHCO3 (pH 8), extract with DCM/Isopropanol (3:1).

Protocol 3: Base-Mediated SNAr (Standard)

Best for: Highly reactive electrophiles (e.g., 2,4-dichloropyrimidine).

Reagents:

  • Base: DIPEA (3.0 equiv)

  • Solvent: n-Butanol or DMSO.

  • Temperature: 100 – 120 °C (Microwave preferred).

Step-by-Step Methodology:

  • Combine reagents in a microwave vial.

  • Microwave at 120 °C for 30–60 mins.

  • Evaporate solvent (azeotrope n-BuOH with heptane) and purify via flash chromatography.

Comparative Data: Condition Selection

VariableSN2 (Alkylation)SNAr (Heteroarylation)
Primary Challenge Nucleophilicity of AmineActivation of Electrophile
Preferred Solvent DMF, DMAc (Polar Aprotic)n-BuOH, Water/AcOH, Dioxane
Base/Catalyst NaH (Strong Base)AcOH/HCl (Acid) or DIPEA (Base)
Temperature 0 °C to RT80 °C to 140 °C
Key Reference Vertex Enzymatic Study [1]Arkivoc / Tet. Lett. [2], [3]

References

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Source: Angewandte Chemie International Edition. URL:[Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Source: Arkivoc (2012).[2] URL:[Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Source: Preprints.org (2023). URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Chemistry - A European Journal (via NCBI). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of Methyl(1H-pyrazol-4-ylmethyl)amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound, particularly in non-polar solvent systems. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your research workflows.

Introduction: Understanding the Challenge

Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride is a polar, salt-form molecule. The presence of two hydrochloride moieties significantly increases its polarity, rendering it readily soluble in aqueous solutions but practically insoluble in non-polar organic solvents such as dichloromethane (DCM), toluene, or hexane. This presents a significant hurdle for organic reactions, purifications, and formulations that necessitate a non-polar environment. This guide will equip you with the knowledge and practical techniques to overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride not dissolving in dichloromethane?

A1: As a dihydrochloride salt, the compound is highly polar and ionic. Non-polar solvents like dichloromethane lack the ability to effectively solvate the charged amine and chloride ions, leading to poor solubility. The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

Q2: Can I improve the solubility by heating the mixture?

A2: While gentle heating can sometimes increase the rate of dissolution for some compounds, it is unlikely to significantly improve the solubility of a highly polar salt in a non-polar solvent. Furthermore, excessive heating can lead to decomposition of the compound. A more effective approach is to modify the chemical form of the compound to reduce its polarity.

Q3: What is the most reliable method to dissolve this compound in a non-polar solvent?

A3: The most effective and widely used method is to convert the dihydrochloride salt to its corresponding free base. The free base is a neutral, less polar molecule and will exhibit significantly improved solubility in a wide range of non-polar organic solvents.[1]

Q4: How do I know if I have successfully converted the salt to the free base?

A4: Successful conversion can be confirmed using several analytical techniques. A simple method is to check the solubility of the resulting material in a non-polar solvent; the free base should dissolve readily. For more definitive confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. In the 1H NMR spectrum, the signal corresponding to the ammonium proton (+N-H) will disappear upon conversion to the free base.[2][3]

Q5: Are there alternatives to converting to the free base?

A5: Yes, although generally less effective for achieving high concentrations in purely non-polar solvents. These methods include the use of co-solvents and surfactants. A co-solvent system involves adding a small amount of a polar, miscible solvent to the non-polar solvent to increase its overall polarity.[1] Surfactants can also be employed to create micelles that encapsulate the polar compound, allowing it to be dispersed in a non-polar medium.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound remains a solid precipitate in the non-polar solvent. High polarity of the dihydrochloride salt.Convert the salt to its free base form (see Protocol 1).
A cloudy suspension or emulsion forms. Incomplete conversion to the free base or presence of water.Ensure complete basification during the free base conversion. Use a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) on the organic extract.
The compound "oils out" instead of dissolving. The free base may be an oil at room temperature, or there may be residual impurities.Ensure the free base is completely dry. If it is an oil, it is considered "dissolved" in the non-polar solvent. Purity can be checked by NMR.
Solubility is still limited after free base conversion. The inherent solubility of the free base in that specific non-polar solvent is low.Try a different non-polar solvent or consider using a co-solvent system with the free base (see Protocol 2).

Experimental Protocols

Protocol 1: Conversion of Dihydrochloride Salt to Free Base

This protocol describes the neutralization of the dihydrochloride salt to its free base form, followed by extraction into a non-polar organic solvent.

Materials:

  • Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable non-polar solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride in a minimal amount of deionized water.

  • Basification: Slowly add the basic solution (1 M NaOH or saturated NaHCO₃) to the aqueous solution of the salt while stirring. Monitor the pH of the aqueous layer. Continue adding the base until the pH is > 9 to ensure complete deprotonation of both amine groups.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of the chosen non-polar solvent (e.g., DCM).

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely. The organic layer containing the free base will be the bottom layer if using DCM, or the top layer with less dense solvents like ethyl acetate.

  • Collection of Organic Layer: Carefully drain the organic layer into a clean flask.

  • Repeat Extraction: To maximize the yield, perform two more extractions of the aqueous layer with fresh portions of the non-polar solvent. Combine all organic extracts.

  • Drying: Add anhydrous Na₂SO₄ or MgSO₄ to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the free base of methyl(1H-pyrazol-4-ylmethyl)amine.

Diagram of the Free Base Conversion Workflow:

FreeBaseConversion cluster_start Initial State cluster_process Conversion Process cluster_end Final Product Start Methyl(1H-pyrazol-4-ylmethyl)amine Dihydrochloride (Water Soluble) Dissolve Dissolve in Water Start->Dissolve Step 1 Basify Add Base (e.g., NaOH) to pH > 9 Dissolve->Basify Step 2 Extract Extract with Non-Polar Solvent (e.g., DCM) Basify->Extract Step 3 Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Step 4 Evaporate Evaporate Solvent Dry->Evaporate Step 5 End Methyl(1H-pyrazol-4-ylmethyl)amine Free Base (Non-Polar Soluble) Evaporate->End Final Product SurfactantAction cluster_micelle Reverse Micelle in Non-Polar Solvent cluster_surfactants Compound Polar Compound S1 S Compound->S1 Hydrophilic head S2 S S3 S S4 S S5 S S6 S Solvent Non-Polar Solvent S1->Solvent Hydrophobic tail

Caption: A reverse micelle encapsulating a polar compound in a non-polar solvent.

References

  • Zana, R. (2015). Solubilization in Surfactant Systems. In Giant Micelles (pp. 435-470). CRC Press.
  • Chemat, F., et al. (2020). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Molecules, 25(14), 3183. [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance? [Link]

  • BenchChem. (2025). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. BenchChem Technical Support.
  • International Journal of Future Medical Reports. (2026).
  • Google Patents. (1991).
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-42.
  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

  • ScienceMadness. (2011). Solubility of organic amine salts. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • YouTube. (2023). Surfactants and its mechanism of action. [Link]

  • Arkivoc. (2013).
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]

  • Reddit. (2023). Identifying organic salts? [Link]

  • OSTI.GOV. (1980). Kinetics of solubilization of nonpolar oils by nonionic surfactant solutions. [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • PMC - NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • University of Huddersfield Research Portal. (2020). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

Sources

Preventing side reactions during the alkylation of methyl(1H-pyrazol-4-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with methyl(1H-pyrazol-4-ylmethyl)amine .

This substrate presents a classic "Chemoselectivity Triangle" challenge:

  • The Secondary Amine: Highly nucleophilic (neutral), prone to over-alkylation.

  • The Pyrazole Nitrogen (

    
    ):  Acidic (
    
    
    
    ), becomes a potent nucleophile upon deprotonation.
  • The Pyrazole Nitrogen (

    
    ):  Tautomeric ambiguity leading to regioisomeric mixtures.
    

Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Chemoselectivity & Side Reaction Mitigation

📂 Module 1: The Reactivity Landscape (Root Cause Analysis)

Before troubleshooting specific failures, you must understand the competing pathways. The destination of your alkyl group (


) is dictated almost entirely by pH  and Protecting Group Strategy .
The Nucleophilicity Hierarchy
  • Neutral Conditions: Secondary Amine (

    
     for conjugate acid) 
    
    
    
    Pyrazole (
    
    
    for conjugate acid).
    • Result: Alkylation favors the chain amine .

  • Basic Conditions (

    
    ):  Pyrazolide Anion 
    
    
    
    Secondary Amine.
    • Result: Competitive alkylation. The deprotonated pyrazole becomes a "super-nucleophile," leading to mixtures or N-heterocycle alkylation [1, 2].

📊 Data Sheet: Reactivity Parameters
ParameterSecondary Amine SitePyrazole Ring (

)
Implication
Nucleophilicity (Neutral) HighLowNeutral conditions favor amine alkylation.
Acidity (

)

(NH)

(NH)
Weak bases (

) activate the pyrazole, not the amine.
Steric Hindrance Moderate (Methyl group)Low (Planar)Bulky electrophiles may prefer the pyrazole if base is present.
Hard/Soft Character HarderSofter (delocalized)Soft electrophiles (e.g., alkyl iodides) may show different selectivity.

📂 Module 2: Troubleshooting Tickets (FAQs)

🎫 Ticket #101: "I am getting quaternary ammonium salts."

User Report: "I tried to add a benzyl group to the amine using Benzyl Bromide and TEA. I see the desired tertiary amine, but also significant over-alkylation (quaternary salt)."

Diagnosis: Direct alkylation of secondary amines with alkyl halides is kinetically difficult to control. The product (tertiary amine) is often more nucleophilic than the starting material.

Solution: Switch to Reductive Amination. Do not use alkyl halides for mono-alkylation of this substrate. Use an aldehyde/ketone and a reducing agent.[1][2][3][4][5] This mechanism proceeds via an iminium ion, which cannot react further once reduced to the tertiary amine.

Protocol A: Selective Amine Alkylation (Reductive Amination)

  • Reagents: Substrate (1.0 eq), Aldehyde (

    
    , 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).
    
  • Solvent: DCE or DCM (anhydrous).

  • Procedure:

    • Mix amine and aldehyde in solvent for 30 min to form hemiaminal/imine.

    • Add STAB.[3] Stir at RT for 2-16h.

    • Note: If the pyrazole is unprotected, this acidic/neutral condition prevents pyrazole alkylation because the pyrazole is poorly nucleophilic without a base [3, 5].

🎫 Ticket #102: "My reaction is alkylating the Pyrazole ring, not the chain."

User Report: "I used


 or 

to speed up the reaction with an alkyl iodide. Now I have a mixture of ring-alkylated products."

Diagnosis: You activated the pyrazole. By using a base strong enough to deprotonate the pyrazole NH (


), you generated the pyrazolide anion . This species is highly nucleophilic and competes aggressively with the secondary amine [2, 6].

Solution: pH Control or Protection.

  • Immediate Fix: Remove the base. Use the Reductive Amination protocol (Ticket #101) which operates in slightly acidic media.

  • Alternative (If Alkyl Halide is mandatory): You must protect the pyrazole nitrogen.

    • Recommended PG:Trityl (Trt) or Tetrahydropyranyl (THP) . These mask the pyrazole, forcing reaction at the amine chain.

🎫 Ticket #103: "I want to alkylate the Pyrazole, but the Amine keeps reacting."

User Report: "I am trying to diversify the scaffold at the pyrazole nitrogen. I used


 and 

, but the chain amine got methylated too."

Diagnosis: The secondary amine is a nucleophile even without base. It will compete.

Solution: Orthogonal Protection Strategy. You cannot selectively alkylate the pyrazole in the presence of a free secondary amine using simple alkyl halides.

Protocol B: Selective Pyrazole Alkylation

  • Step 1: Protect the Amine.

    • Reagent:

      
       (1.1 eq), 
      
      
      
      (aq), Dioxane.
    • Outcome: Formation of tert-butyl (methyl(1H-pyrazol-4-ylmethyl))carbamate. The pyrazole remains free [4].

  • Step 2: Alkylate the Pyrazole.

    • Reagent: Base (

      
       or 
      
      
      
      ), Alkyl Halide (
      
      
      ).
    • Outcome: Formation of N-alkyl pyrazole.[6][7][8] Note: You may get N1/N2 regioisomers (see Ticket #104).

  • Step 3: Deprotect.

    • Reagent:

      
       or 
      
      
      
      .
    • Outcome: Desired pyrazole-substituted amine.

🎫 Ticket #104: "I'm seeing two spots (Regioisomers) after Pyrazole alkylation."

User Report: "I followed Protocol B. I got the product, but it's a 60:40 mixture of isomers."

Diagnosis: Pyrazole tautomerism. Alkylation of the pyrazolide anion typically yields a mixture of N1 and N2 alkylation, especially if the C3 and C5 substituents are sterically similar (in this case, C4 is substituted, making C3 and C5 similar unless the environment is chiral or hindered).

Solution: Steric Guidance or Thermodynamic Control.

  • Steric Control: If you use a bulky alkylating agent, it may favor the less hindered nitrogen (if there is a difference).

  • Advanced Method: Use Michael Addition acceptors (e.g., acrylates) instead of alkyl halides. Recent literature suggests catalyst-free Michael addition can achieve high N1 selectivity (>99:1) due to hydrogen bonding pre-organization [7, 8].

  • Silylation Trick: Treat the pyrazole with BSA (N,O-Bis(trimethylsilyl)acetamide) first to form the N-silyl species, which sometimes alters the regioselectivity of subsequent alkylations [9].

📂 Module 3: Decision Pathways (Visualized)

Workflow 1: Selecting the Correct Methodology

Use this logic gate to determine your experimental setup.

G Start Start: Methyl(1H-pyrazol-4-ylmethyl)amine Goal What is your Target Site? Start->Goal Target_Amine Target: Chain Amine (NH) Goal->Target_Amine Target_Pyrazole Target: Pyrazole Ring (NH) Goal->Target_Pyrazole Q_Reagent Must you use Alkyl Halide? Target_Amine->Q_Reagent Sol_Orthogonal SOL C: Orthogonal Route 1. Protect Amine (Boc) 2. Alkylate Pyrazole (Base + R-X) 3. Deprotect Target_Pyrazole->Sol_Orthogonal Sol_Reductive SOL A: Reductive Amination (Aldehyde + STAB) *Prevents Poly-alkylation* *Selectivity: High* Q_Reagent->Sol_Reductive No (Preferred) Sol_Protect SOL B: Protect Pyrazole (THP/Trt) Then Alkylate Amine Q_Reagent->Sol_Protect Yes

Figure 1: Strategic Decision Tree for selective alkylation. Green nodes indicate the highest probability of success.

Workflow 2: Mechanism of Side Reactions

Understanding the competition between the Amine and Pyrazolide.

Reactivity Substrate Substrate: Methyl(1H-pyrazol-4-ylmethyl)amine Base Strong Base added (NaH, K2CO3) Substrate->Base Path_Neutral Neutral/Acidic pH Substrate->Path_Neutral Species_B Species B: Pyrazolide Anion (SUPER Nucleophile) Base->Species_B Deprotonation (pKa ~14) Species_A Species A: Neutral Amine (Good Nucleophile) Path_Neutral->Species_A Prod_Desired Product: Tertiary Amine Species_A->Prod_Desired Reacts with Electrophile Prod_Side Side Product: N-Alkylated Pyrazole Species_B->Prod_Side Competes for Electrophile

Figure 2: Mechanistic pathway showing how base selection triggers side reactions.

📚 References

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Link

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron. Link

  • ECHEMI. (2023). Reductive amination and amine alkylation comparison. Link

  • Kalinin, A. A., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. Link

  • ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Link

  • Genentech. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Journal of Organic Chemistry. Link

  • UT Southwestern. Protecting Groups in Organic Synthesis - Guide. Link

Sources

Resolving regioselectivity issues on the pyrazole ring nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Resolving N-Alkylation/Arylation Regioselectivity on 1H-Pyrazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Tautomer Trap"

Welcome to the Pyrazole Center of Excellence. If you are here, you are likely staring at an HPLC trace showing a frustrating 60:40 mixture of regioisomers.

The Root Cause: The core issue lies in the annular tautomerism of the pyrazole ring. Unlike pyrrole (fixed nitrogen) or pyridine (fixed nitrogen), unsubstituted pyrazoles exist in a rapid equilibrium between two tautomers (


 and 

).[1]

When you introduce a base (to form the pyrazolate anion) or an electrophile, the reaction outcome is dictated by a tug-of-war between Sterics (kinetic control) and Thermodynamics (stability of the final product).

Visualizing the Problem

The following diagram illustrates the decision pathways that determine which nitrogen reacts.

PyrazoleSelectivity Start Starting Material (Unsubstituted Pyrazole) Tautomer Tautomeric Equilibrium (1H vs 2H) Start->Tautomer Anion Pyrazolate Anion (Basic Conditions) Tautomer->Anion Base (NaH, K2CO3) Neutral Neutral Species (Acidic/Neutral Cond.) Tautomer->Neutral No Base / Acid Prod_N1 N1-Substituted (Major if R is small) Anion->Prod_N1 Steric Approach Control (Attack at less hindered N) Prod_N2 N2-Substituted (Major if R is bulky) Neutral->Prod_N2 Lone Pair Availability (Attack by most basic N)

Figure 1: The mechanistic divergence of pyrazole alkylation based on reaction conditions.

Troubleshooting Module: Alkylation ( / Michael)

User Question: "I am alkylating a 3-substituted pyrazole with an alkyl halide using


 in DMF. I want the alkyl group on the nitrogen next to my substituent, but I'm getting the opposite. Why?"
The Diagnosis: Sterics Rule the Anion

In basic conditions (e.g.,


, 

,

), you generate the pyrazolate anion .[1] This species is delocalized.[2] The incoming electrophile (Alkyl Halide) will attack the nitrogen that is least sterically hindered .
  • Scenario: You have a bulky group (e.g., t-Butyl, Phenyl) at position 3.[1]

  • Outcome: The electrophile avoids the bulky group and attacks the distal nitrogen (N1 relative to the substituent at C5).

  • Result: You get the 1,5-isomer (substituent and alkyl group are far apart), not the 1,3-isomer.[1]

Solution Matrix
VariableConditionExpected Major IsomerMechanism
Conditions Basic (

,

)
Less Hindered N Steric approach control on the anion.[1]
Conditions Neutral/Acidic More Basic N The electrophile attacks the N with the highest electron density (lone pair).
Substituent EWG (

,

)
Distal N Electronic repulsion pushes the electrophile away; Anion stability.[1]
Reagent Michael Acceptor Variable Often thermodynamically controlled; reversible.[1]
Protocol Adjustment: The "Mitsunobu Switch"

If standard alkylation fails to give the desired regioisomer, switch to Mitsunobu conditions .[1]

  • Why? The Mitsunobu reaction involves the protonated pyrazole (neutral) attacking the activated alcohol. This sometimes favors the more acidic (or electronically distinct) nitrogen, offering complementary selectivity to basic alkylation.[1]

Troubleshooting Module: Arylation (C-N Coupling)

User Question: "I need to arylate my pyrazole. Should I use Chan-Lam or Buchwald-Hartwig? I need high regiocontrol."

Comparative Analysis
A. Chan-Lam Coupling (Copper-Catalyzed)[3][4][5][6][7]
  • Mechanism: Oxidative coupling involving Cu(II) species coordinating to the pyrazole nitrogen.

  • Selectivity: Highly sensitive to coordination geometry.

  • Pros: Mild conditions (Room Temp, Air), tolerant of many functional groups.[1]

  • Cons: Often slower; requires stoichiometric copper in difficult cases.

  • Verdict: Excellent for small-scale medicinal chemistry; often favors the less hindered nitrogen due to the bulk of the Copper-ligand complex.

B. Buchwald-Hartwig (Palladium-Catalyzed)[3][5][8]
  • Mechanism: Reductive elimination from Pd(II).[1]

  • Selectivity: Dominated by the ligand . Bulky phosphine ligands (e.g., tBuXPhos, BrettPhos) create a "pocket" that forces the pyrazole to bind via its least hindered nitrogen.[1]

  • Verdict: Best for scale-up and unreactive aryl chlorides.

Validated Protocol: Regioselective Chan-Lam Coupling

Use this protocol for arylating 3-substituted pyrazoles with boronic acids.[1]

Reagents:

  • Substrate: 3-substituted-1H-pyrazole (1.0 equiv)[1]

  • Coupling Partner: Arylboronic acid (2.0 equiv)[1]

  • Catalyst:

    
     (0.1 - 1.0 equiv)[1]
    
  • Ligand: Pyridine (2.0 equiv) or DMAP (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )[1]
    
  • Atmosphere: Open air (balloon of

    
     accelerates reaction)
    

Step-by-Step:

  • Charge: In a vial equipped with a stir bar, add Pyrazole (1.0 mmol), Arylboronic acid (2.0 mmol), and

    
     (0.1 mmol).
    
  • Solvate: Add DCM (5 mL) and Pyridine (2.0 mmol). The solution should turn deep blue/green (Cu-pyridine complex).

  • Oxidize: Stir vigorously open to air. ( Critical: The reaction requires

    
     to re-oxidize Cu(I) to Cu(II)/Cu(III)).[1]
    
  • Monitor: Check LCMS at 4 hours. If stalled, add fresh boronic acid (0.5 equiv).[1]

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with

    
     (aq) to sequester residual copper.[1]
    

Advanced Workarounds: The "Nuclear Option"

If neither alkylation nor arylation yields the correct isomer (>90:10), do not waste time optimizing conditions. Switch to De Novo Synthesis .

Strategy: Construct the pyrazole ring with the substituent already attached to the nitrogen.

Workflow:

  • Reagents: Hydrazine (

    
    ) + 1,3-Diketone or Enaminone.[1]
    
  • Solvent Engineering: Use Fluorinated Alcohols (TFE or HFIP).

    • Insight: Fustero et al. demonstrated that using Hexafluoroisopropanol (HFIP) as a solvent can reverse or drastically improve regioselectivity in cyclocondensations by altering hydrogen-bonding networks.

DeNovo Step1 Select Hydrazine (R-NH-NH2) Step3 Solvent Choice (HFIP vs. Ethanol) Step1->Step3 Step2 Select Electrophile (1,3-Diketone / Enaminone) Step2->Step3 ResultA High Regioselectivity (HFIP favors specific H-bonding) Step3->ResultA Fluorinated Solvent ResultB Mixture of Isomers (Ethanol/Standard) Step3->ResultB Protic Solvent

Figure 2: De Novo synthesis strategy using solvent engineering.

References

  • Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[9]

  • Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[7] Synthesis (Chan-Lam Review).[4]

  • Anslyn, E. V., & Dougherty, D. A. (2006).[1] Modern Physical Organic Chemistry. (Chapter on Heterocyclic Aromaticity and Tautomerism).

  • Limbach, H. H. (1991).[1] Proton Transfer in Pyrazoles. Advances in Heterocyclic Chemistry.

  • Tao, Y., et al. (2016).[1] Copper-Catalyzed Regioselective N-Arylation of Pyrazoles.[4] RSC Advances.

Sources

Validation & Comparative

Spectroscopic identification of impurities in methyl(1H-pyrazol-4-ylmethyl)amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Spectroscopic Identification of Impurities in Methyl(1H-pyrazol-4-ylmethyl)amine 2HCl

Executive Summary: This guide outlines the analytical strategy for characterizing Methyl(1H-pyrazol-4-ylmethyl)amine 2HCl , a critical secondary amine building block used in kinase inhibitor development. Due to the amphoteric nature of the pyrazole ring and the reactivity of the secondary amine, this compound is prone to specific impurity profiles—namely over-alkylated tertiary amines , dimerization products , and regioisomeric N-methylations .

This document compares the efficacy of High-Resolution LC-MS (HRMS) versus Multi-dimensional NMR for identifying these impurities, providing a validated workflow for drug development professionals.

Part 1: The Analytical Challenge

The target molecule, Methyl(1H-pyrazol-4-ylmethyl)amine , presents three distinct analytical challenges:

  • Tautomerism: The 1H-pyrazole ring exists in dynamic equilibrium between the 1H and 2H tautomers, broadening NMR signals unless locked by protonation (low pH) or specific solvents.

  • UV Transparency: The methylene bridge (-CH2-) breaks conjugation between the pyrazole ring and the amine, resulting in weak UV absorbance at standard wavelengths (254 nm), making HPLC-UV quantification difficult without derivatization.

  • Salt Stoichiometry: As a dihydrochloride (2HCl), the hygroscopic nature can obscure quantitative NMR (qNMR) integration due to water overlap.

The Impurity Landscape

The synthesis typically involves the reductive amination of 1H-pyrazole-4-carbaldehyde with methylamine. This route generates specific impurities:

Impurity TypeChemical Structure DescriptionAnalytical Risk
Impurity A (Over-alkylation)N,N-Dimethyl(1H-pyrazol-4-ylmethyl)amineHigh: Hard to separate by standard reverse-phase HPLC due to similar pKa.
Impurity B (Dimer)N,N-Bis(1H-pyrazol-4-ylmethyl)amineMedium: High molecular weight, easily detected by MS but precipitates in NMR tubes.
Impurity C (Starting Material)1H-Pyrazole-4-carbaldehydeLow: Distinct aldehyde proton, but reactive.[1]

Part 2: Comparative Methodology

We compare the two primary identification techniques: LC-HRMS (Orbitrap/Q-TOF) and 2D NMR (HSQC/HMBC) .

Technique A: LC-HRMS (High-Resolution Mass Spectrometry)

Best for: Trace detection (<0.1%) and Formula Confirmation.

LC-MS is the frontline tool for this molecule because the salt formation does not interfere with electrospray ionization (ESI).

  • Pros:

    • Sensitivity: Can detect Impurity A (Tertiary amine) at ppm levels.

    • Differentiation: Clearly distinguishes the Target (m/z ~112) from Impurity A (m/z ~126, +14 Da) and Impurity B (Dimer, m/z ~192).

  • Cons:

    • Isomer Blindness: Cannot distinguish between N-methylation on the exocyclic amine vs. the pyrazole ring nitrogen (a potential side reaction if methyl iodide was used). Both have identical mass and similar fragmentation patterns.

Technique B: Multi-dimensional NMR ( H, NOESY, HSQC)

Best for: Structural Certainty and Regioisomer Assignment.

NMR is the only method that can definitively prove the methyl group is attached to the exocyclic nitrogen and not the pyrazole ring.

  • Pros:

    • Regiospecificity: NOESY experiments show through-space coupling between the N-Methyl protons and the methylene bridge protons, confirming the correct connectivity.

    • Quantification: qNMR using an internal standard (e.g., Maleic Acid) validates the 2HCl salt stoichiometry.

  • Cons:

    • Sensitivity: High Limit of Detection (LOD) compared to MS. Requires >1 mg of pure isolated impurity for full characterization.

Part 3: Analytical Workflow & Decision Matrix

The following diagram illustrates the logical flow for characterizing a batch of Methyl(1H-pyrazol-4-ylmethyl)amine 2HCl.

AnalyticalWorkflow Start Crude Product (Methyl(1H-pyrazol-4-ylmethyl)amine 2HCl) LCMS Step 1: LC-HRMS Screening (C18 Column, Formic Acid) Start->LCMS Decision1 Mass Shift Observed? LCMS->Decision1 ImpurityA Found m/z = [M+14]+ (Tertiary Amine Impurity) Decision1->ImpurityA +14 Da ImpurityB Found m/z = [2M-31]+ (Dimer Impurity) Decision1->ImpurityB High Mass NMR_Path Step 2: 1H NMR (D2O) Decision1->NMR_Path Correct Mass NOESY Step 3: 1D-NOESY Experiment Irradiate Methyl Peak NMR_Path->NOESY Verify Regiochemistry Result_Correct NOE to CH2 Bridge: CONFIRMED Exocyclic Amine NOESY->Result_Correct Positive NOE Result_Wrong NOE to Ring CH: DETECTED Ring N-Methylation NOESY->Result_Wrong Negative/Wrong NOE

Caption: Analytical decision matrix for validating amine substitution and detecting over-alkylation.

Part 4: Detailed Experimental Protocols

Protocol 1: LC-MS Identification of the "Over-Alkylated" Impurity

This protocol is designed to separate the secondary amine (Target) from the tertiary amine (Impurity A).

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm). Note: CSH (Charged Surface Hybrid) technology is superior for basic amines, reducing peak tailing.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-5 min (5% B); 5-15 min (5% -> 40% B). Slow gradient required to separate the methyl homologues.

  • Detection: ESI+ Mode. Scan range 100-500 m/z.

  • Validation Criteria: The target amine elutes earlier than the dimethyl impurity due to increased polarity of the secondary amine vs the tertiary amine.

Protocol 2: NMR Regiochemistry Confirmation

To prove the methyl group is on the exocyclic nitrogen:

  • Solvent: Deuterium Oxide (

    
    ) is preferred over DMSO-
    
    
    
    to prevent amine proton exchange broadening, though DMSO is better if observing the NH protons is required. For salt stoichiometry,
    
    
    is ideal.
  • Instrument: 400 MHz or higher.

  • Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Target Selection: Selectively irradiate the methyl singlet (approx. 2.6 ppm).

    • Observation: Look for NOE enhancement of the methylene bridge protons (singlet/doublet at approx. 4.1 ppm).

    • Interpretation:

      • Strong NOE to CH2: Confirms CH3-NH-CH2- connectivity (Correct Product).

      • NOE to Aromatic CH (7.5-8.0 ppm): Indicates N-CH3 is on the pyrazole ring (Incorrect Regioisomer).

Part 5: Data Comparison Table

FeatureHPLC-UV (210 nm)LC-HRMS (ESI+)1H NMR (400 MHz)
Specificity Low (Co-elution likely)High (Mass discrimination)Very High (Structural fingerprint)
LOD (Limit of Detection) ~0.05%<0.001% (Trace)~0.5%
Linearity (Quantification) ExcellentVariable (Ion suppression)Excellent (Molar ratio)
Salt Detection NoNo (Detects free base)Yes (Shift in chemical potential)
Primary Use Routine Purity CheckImpurity IdentificationStructure Validation & Assay

References

  • Claramunt, R. M., et al. "Proton Magnetic Resonance Spectra of Isomeric N-Methyl-3(5)-H-pyrazoles." Journal of Organic Chemistry, 1966. Link (Foundational text on Pyrazole NMR shifts).

  • Holzgrabe, U. "LC-NMR-MS in Drug Discovery and Development." Spectroscopy, 2007. Link (Methodology for hyphenated impurity profiling).

  • Finar, I. L. "The Structure of Pyrazole Derivatives." Journal of the Chemical Society, 1968. (Classic reference for tautomerism in pyrazoles).
  • BenchChem Technical Support. "Selective N-Methylation of Pyrazoles." BenchChem Guides, 2025. Link (Practical guide on pyrazole methylation selectivity).

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl(1H-pyrazol-4-ylmethyl)amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride is a specialized heterocyclic building block used in medicinal chemistry. As an amine salt, it presents specific disposal challenges distinct from neutral organics. It is acidic , water-soluble , and possesses nitrogen-rich functionality that requires segregation from oxidizers.

The Golden Rule: Never dispose of this compound down the drain. Despite its water solubility, it must be managed as hazardous chemical waste destined for high-temperature incineration.

Quick Reference: Waste Stream Classification
ParameterClassification
Primary Waste Stream Solid Organic Waste (if dry) / Acidic Organic Waste (if in solution)
RCRA Status Non-Listed (Must be characterized; likely Non-Regulated unless characteristic D002 applies)
Incompatibility Strong Oxidizers (Bleach/Nitric Acid), Strong Bases , Nitrosating Agents
Disposal Method High-Temperature Incineration (via licensed contractor)

Hazard Identification & Characterization

Effective disposal begins with accurate characterization. You cannot safely dispose of what you do not understand.

Chemical Nature[1]
  • Structure: A pyrazole ring linked to a methylamine group, stabilized as a dihydrochloride salt (

    
    ).
    
  • Acidity: The dihydrochloride form means this compound is a latent acid . When dissolved in water or moisture, it will lower pH significantly.

  • Reactivity:

    • Amine Functionality: Can react with nitrosating agents (like nitrites) to form carcinogenic nitrosamines.

    • Chloride Salt: Corrosive to carbon steel and aluminum in aqueous environments.

Critical Incompatibilities

You must segregate this waste from the following to prevent immediate laboratory accidents:

  • Hypochlorites (Bleach): Mixing amines with bleach generates chloramines , which are toxic and explosive gases.

  • Nitrites/Nitrates: Risk of N-nitrosamine formation.

  • Strong Bases: Adding base liberates the free amine, which may be volatile, malodorous, and have a different toxicity profile than the salt.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled solids, or contaminated weighing paper.

  • Containment: Place the solid material in a clear, chemically resistant bag (polyethylene) or a screw-top wide-mouth jar.

  • Secondary Container: If using a bag, place it inside a rigid outer container (fiber drum or bucket) designated for "Solid Organic Waste."

  • Labeling:

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Hazard Check: Mark "Irritant" and "Acidic Solid."

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Scenario B: Disposal of Aqueous/Solvent Mixtures

Applicable for: Reaction mother liquors, extraction layers, or cleaning rinsates.

  • Characterize the Solvent: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Water).

  • pH Check:

    • If the solution is aqueous and acidic (pH < 2), it technically meets the definition of D002 Corrosive Waste .[1]

    • Action: Do NOT neutralize manually unless you have a specific elementary neutralization permit or it is part of the experimental workup. Neutralization generates heat and can liberate fumes.

  • Segregation:

    • Pour into the Acidic Organic Waste carboy.

    • Crucial: Ensure this carboy does not contain cyanide salts or sulfide solutions (acid contact releases lethal HCN or H2S gas).

  • Labeling: Tag the container with the approximate concentration of the amine salt and the solvent composition.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride.

DisposalWorkflow Start Waste Generation: Methyl(1H-pyrazol-4-ylmethyl)amine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Bagging Double Bag or Screw-Top Jar Solid->Bagging LabelSolid Label: 'Solid Organic Waste' (Tag: Acidic/Irritant) Bagging->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., Water, MeOH) SolventCheck->NonHalo CompatCheck CRITICAL SAFETY CHECK: Is container free of Bleach/Cyanides? Halo->CompatCheck NonHalo->CompatCheck Combine Combine in Waste Carboy CompatCheck->Combine Yes (Safe) LabelLiq Label: 'Acidic Organic Waste' (List Constituents) Combine->LabelLiq LabelLiq->Incineration

Figure 1: Decision tree for the segregation and disposal of amine dihydrochloride salts, emphasizing the critical safety check against incompatible oxidizers.

Regulatory Compliance (RCRA & EPA)[3]

As a researcher, you are the "Generator" of the waste. You are responsible for proper classification.

RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA):

  • P-List / U-List: This specific compound is not explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic).[2]

  • Characteristic Waste:

    • D002 (Corrosivity): If your waste is an aqueous solution with pH ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2, it is a D002 hazardous waste [1].[1]
      
    • D001 (Ignitability): Not applicable to the solid salt.

    • D003 (Reactivity): Not applicable under normal conditions (unless mixed with incompatibles).

The "Mixture Rule"

If you dissolve this compound in a listed solvent (e.g., Methanol - F003, or Methylene Chloride - F002), the entire mixture assumes the hazardous waste code of the solvent [2].

Compliance Statement for Logbooks:

"Waste generated consists of non-listed organic amine salt. Characterized as acidic organic waste. Destined for fuel blending or incineration."

Emergency Procedures

In the event of a spill during the disposal process:

  • Personal Protection: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a particulate respirator (N95).

  • Solid Spill: Do not dry sweep if dust is generated. Cover with wet paper towels to dampen, then scoop into a waste container.

  • Liquid Spill:

    • Cover with sodium bicarbonate or calcium carbonate to neutralize the acid.

    • Wait for bubbling to cease.

    • Absorb with vermiculite or spill pads.[3]

    • Dispose of debris as solid hazardous waste.

References

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[1][4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings: F-List, K-List, P-List, and U-List.[4][5][6] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Navigating the Safe Handling of Methyl(1H-pyrazol-4-ylmethyl)amine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Essential Safety and Handling Precautions

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep, causal understanding of the best practices for handling this and similar chemical compounds, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

The presence of two hydrochloride moieties suggests that in the presence of moisture, the compound can form hydrochloric acid, a highly corrosive substance.[2][3][4][5][6] Therefore, it must be handled as a corrosive powder that can cause severe skin burns, eye damage, and respiratory tract irritation upon inhalation of dust.[7][8][9][10] Ingestion is also likely to be harmful.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride. The following table summarizes the required equipment, with detailed explanations below.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a full-face shieldProtects against dust particles and potential splashes of dissolved compound.[2][12]
Hands Double-gloving: inner nitrile gloves with outer, thicker chemical-resistant gloves (e.g., neoprene or butyl rubber)The inner glove provides a second barrier in case the outer glove is compromised. The outer glove offers robust protection against corrosive materials.[12]
Body A lab coat worn over full-length clothing. For larger quantities or increased risk of spillage, a chemical-resistant apron is required.Protects the skin from contact with the corrosive powder.[12]
Respiratory A NIOSH-approved respirator with a particulate filter (N95 or higher) is essential when handling the powder outside of a certified chemical fume hood.Prevents inhalation of fine dust particles which can cause severe respiratory irritation.[2]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.
Causality in PPE Selection:

The choice of PPE is not arbitrary; it is a direct response to the anticipated hazards. The dihydrochloride salt's potential to form hydrochloric acid upon contact with moisture necessitates robust protection against corrosive substances. The fine, powdered nature of many research chemicals increases the risk of aerosolization, making respiratory and eye protection paramount. Double-gloving is a field-proven best practice that significantly reduces the risk of exposure in the event of a breach of the primary glove.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride minimizes the risk of exposure and contamination.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Review_SDS Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE 1. Assess Hazards Fume_Hood Work in a Certified Chemical Fume Hood Don_PPE->Fume_Hood 2. Ensure Protection Weighing Carefully Weigh the Solid Fume_Hood->Weighing 3. Minimize Inhalation Dissolution Slowly Add Solid to Solvent Weighing->Dissolution 4. Controlled Addition Decontaminate Decontaminate Surfaces Dissolution->Decontaminate 5. Post-Experiment Waste_Segregation Segregate Waste Decontaminate->Waste_Segregation 6. Proper Waste Stream Doff_PPE Doff PPE Correctly Waste_Segregation->Doff_PPE 7. Final Step

Caption: A logical workflow for the safe handling of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride.

Detailed Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheets for similar compounds to understand the potential hazards.[1][13]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[8][10][12]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling in a Controlled Environment:

    • All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8]

    • When weighing, use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

    • For dissolution, slowly add the solid methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride to the solvent with stirring. Never add the solvent to the solid, as this can cause splashing.

  • In Case of a Spill:

    • For small spills of solid: Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable neutralizing agent (such as a sodium bicarbonate solution for acidic compounds), followed by a thorough cleaning with soap and water.[8][10]

    • For skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][8] Remove contaminated clothing while under the safety shower.[12]

    • For eye contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][12]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:
  • Solid Waste:

    • All unused or waste solid methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride must be collected in a clearly labeled, sealed container designated for chlorinated organic waste.

    • Contaminated materials such as weighing paper, gloves, and disposable lab coats should be placed in the same designated waste container.

  • Liquid Waste:

    • Solutions containing methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride should be collected in a separate, labeled container for chlorinated organic liquid waste.

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

  • Disposal Method:

    • The primary method for the disposal of chlorinated heterocyclic compounds is typically high-temperature incineration by a licensed hazardous waste disposal company.[14] This method ensures the complete destruction of the compound.

    • Landfilling in a designated hazardous waste landfill may be an alternative, but incineration is preferred to prevent the potential for leaching into the environment.[14]

    • Under no circumstances should this compound or its solutions be disposed of down the drain.[12] The presence of the pyrazole ring and chlorine atoms can have detrimental effects on aquatic life.[15]

Disposal_Decision_Tree Start Waste Generated Waste_Type Is the waste solid or liquid? Start->Waste_Type Solid_Waste Collect in labeled container for chlorinated solid waste Waste_Type->Solid_Waste Solid Liquid_Waste Collect in labeled container for chlorinated liquid waste Waste_Type->Liquid_Waste Liquid Contact_EHS Contact Environmental Health & Safety for pickup Solid_Waste->Contact_EHS Liquid_Waste->Contact_EHS Incineration High-Temperature Incineration (Preferred) Contact_EHS->Incineration Landfill Hazardous Waste Landfill Contact_EHS->Landfill

Caption: Decision tree for the proper disposal of waste containing methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle methyl(1H-pyrazol-4-ylmethyl)amine dihydrochloride, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.). Yale University. Retrieved February 14, 2026, from [Link]

  • 10.7 Handling Procedures for Corrosive Materials. (n.d.). University of Toronto. Retrieved February 14, 2026, from [Link]

  • Corrosive Chemicals SOP. (n.d.). Wayne State University. Retrieved February 14, 2026, from [Link]

  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc. Retrieved February 14, 2026, from [Link]

  • How to Safely Handle & Store Corrosive Substances. (2023, November 17). Chemscape Safety Technologies. Retrieved February 14, 2026, from [Link]

  • Working with Corrosives Guideline. (n.d.). KAUST Health & Safety. Retrieved February 14, 2026, from [Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. Retrieved February 14, 2026, from [Link]

  • Hydrochloric Acid Hazard and How to Stay Safe. (n.d.). OMAL. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet (SDS) - HYDROCHLORIC ACID. (n.d.). SEASTAR CHEMICALS. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet. (2023, December 21). Kishida Chemical Co., Ltd. Retrieved February 14, 2026, from [Link]

  • 2,4-D Amine salts MATERIAL SAFETY DATA SHEET. (n.d.). JAI SHREE RASAYAN UDYOG LTD. Retrieved February 14, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved February 14, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. Retrieved February 14, 2026, from [Link]

  • Msds 2,4 d Amine Salt 72% Sl. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Disposal of Chlorine-Containing Wastes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Disposal of Chlorine-Containing Wastes. (2016). OUCI. Retrieved February 14, 2026, from [Link]

  • Guidance Manual for the Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved February 14, 2026, from [Link]

  • New lease of life for waste PVC chlorinating aromatics. (2022, November 30). Chemistry World. Retrieved February 14, 2026, from [Link]

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